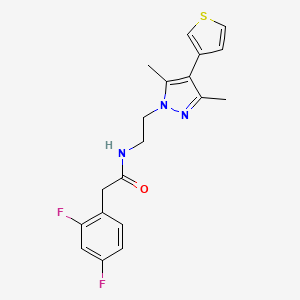

2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3OS/c1-12-19(15-5-8-26-11-15)13(2)24(23-12)7-6-22-18(25)9-14-3-4-16(20)10-17(14)21/h3-5,8,10-11H,6-7,9H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFRMNYDYORMKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CC2=C(C=C(C=C2)F)F)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a difluorophenyl group and a pyrazole moiety with a thiophene substituent. The structural formula can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H18F2N4OS |

| Molecular Weight | 358.41 g/mol |

| IUPAC Name | 2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide |

Anticancer Activity

Recent studies have demonstrated that the compound exhibits significant anticancer properties. In vitro assays against various cancer cell lines have shown promising results:

- MCF-7 (breast cancer) : IC50 values ranged from 0.12 to 1.47 µM, indicating potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .

- A549 (lung cancer) : Similar potency was observed with IC50 values suggesting effective inhibition of cell proliferation .

The mechanism underlying this activity appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels. Flow cytometry analyses confirmed increased apoptotic rates in treated cells.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it may inhibit key inflammatory mediators such as COX-2 and TNF-alpha, leading to reduced inflammatory responses in cellular models . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) significantly influences the biological activity of this compound:

- Electron-Withdrawing Groups : The introduction of halogen atoms in place of EDGs has been correlated with decreased antiproliferative activity, emphasizing the importance of maintaining certain functional groups for optimal efficacy .

- Substituent Variations : Modifications to the thiophene and pyrazole components have been explored to enhance selectivity and potency against specific cancer types.

Case Studies

- Case Study on MCF-7 Cells :

-

In Vivo Evaluation :

- Ongoing research is focused on evaluating the in vivo efficacy of the compound using xenograft models to better understand its pharmacokinetics and therapeutic index in a living organism.

Comparison with Similar Compounds

Core Acetamide Variations

The acetamide backbone is a common feature in several structurally related compounds (Table 1). Key differences lie in the substituents on the aromatic rings and heterocyclic systems:

Key Observations :

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns significantly influence solubility and crystallinity. For example:

Physicochemical Properties (Inferred)

- Lipophilicity : The thiophene and difluorophenyl groups in the target compound increase lipophilicity relative to thiazole-based analogues (e.g., logP ~3.5 vs. ~2.8 for ). This may enhance membrane permeability but reduce aqueous solubility.

- Melting Point: Chlorinated derivatives (e.g., , MP: 459–461 K) exhibit higher melting points than fluorinated systems due to stronger halogen-mediated crystal packing. The target compound’s MP is likely lower (~400–420 K), akin to fluorinated chromenones (MP 302–304°C in ).

Q & A

Basic: What are the critical steps and reagents for synthesizing this compound?

Answer:

The synthesis typically involves:

- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with ketones (e.g., thiophen-3-yl ketone) under acidic/basic conditions .

- Step 2: Acetylation using acetyl chloride or acetic anhydride to introduce the acetamide group, often catalyzed by triethylamine in solvents like dichloromethane or acetonitrile .

- Step 3: Coupling the pyrazole-ethylamine intermediate with 2,4-difluorophenylacetic acid using carbodiimide coupling agents (e.g., EDC·HCl) .

Key reagents include thiophen-3-yl ketone, acetyl chloride, and EDC·HCl. Reaction conditions (temperature, solvent, inert atmosphere) must be optimized to minimize side products .

Basic: Which analytical methods are critical for structural validation?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and purity (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyrazole methyl groups at δ 2.1–2.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., expected [M+H]+ ~430–450 Da) .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns (e.g., planar amide groups forming R22(10) dimers) .

Advanced: How to address contradictions in reported bioactivity data across studies?

Answer:

Contradictions may arise from:

- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms .

- Compound Purity: Impurities >5% (e.g., unreacted intermediates) can skew IC50 values. Use HPLC (≥95% purity) for bioassays .

- Solubility Issues: Use DMSO with <0.1% water to prevent aggregation in aqueous buffers .

Method: Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Advanced: What strategies optimize reaction yields during synthesis?

Answer:

- Catalyst Screening: Triethylamine vs. DMAP for acetylation; EDC·HCl vs. DCC for coupling .

- Solvent Optimization: Polar aprotic solvents (acetonitrile) improve nucleophilic substitution vs. dichloromethane for coupling .

- Temperature Control: Low temperatures (0–5°C) reduce side reactions during acetylation .

- Workup: Extract with saturated NaHCO3 to remove acidic by-products . Typical yields: 60–75% after optimization .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Modify Substituents:

- Pyrazole Ring: Replace 3,5-dimethyl groups with cyclopropyl or ethoxy to test steric effects .

- Thiophene Moiety: Substitute thiophen-3-yl with pyridin-3-yl to assess π-π stacking .

- Biological Testing:

- Enzyme Inhibition: Measure IC50 against COX-2 or kinases using fluorescence polarization .

- Cellular Assays: Test antiproliferative activity in cancer cell lines (e.g., IC50 in MDA-MB-231 vs. normal fibroblasts) .

SAR data should correlate logP (2.5–3.5) with membrane permeability .

Basic: What are common impurities encountered during synthesis?

Answer:

- Unreacted Intermediates: Residual thiophen-3-yl ketone (detected via TLC, Rf ~0.6 in ethyl acetate/hexane) .

- Acetylated By-Products: Over-acetylation at the ethylamine group (identified by extra carbonyl peaks in IR ~1680 cm⁻¹) .

- Oxidation Products: Thiophene sulfoxide (mass shift +16 Da) due to prolonged air exposure .

Remediation: Use flash chromatography (silica gel, 10% MeOH/CH2Cl2) or recrystallization .

Advanced: What challenges arise in crystallographic analysis of this compound?

Answer:

- Crystal Growth: Slow evaporation from CH2Cl2/hexane (1:3) yields suitable crystals; avoid DMSO due to high viscosity .

- Disorder in Flexible Groups: Ethyl linker and thiophene rings may require anisotropic displacement parameter (ADP) refinement .

- Hydrogen Bonding: Planar amide groups form dimers via N–H⋯O bonds (2.8–3.0 Å), but steric hindrance from difluorophenyl groups can distort packing .

Advanced: How to evaluate metabolic stability in preclinical studies?

Answer:

- In Vitro Assays:

- Microsomal Incubation: Use rat liver microsomes with NADPH; monitor parent compound depletion via LC-MS/MS (t1/2 >30 min desirable) .

- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

- In Silico Tools: Predict metabolic hotspots (e.g., thiophene oxidation) using Schrödinger’s QikProp .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.